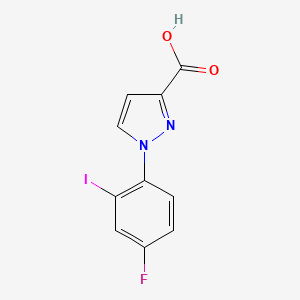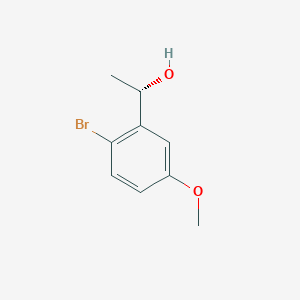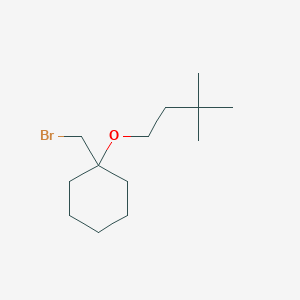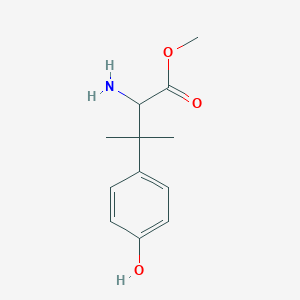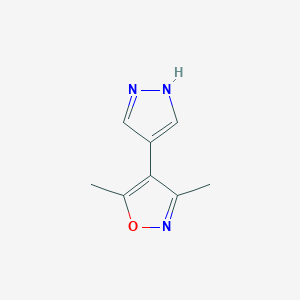
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a propenoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate typically involves the reaction of 2-chloropyridine-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学研究应用
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Methyl (2e)-3-(2-bromopyridin-4-yl)prop-2-enoate
- Methyl (2e)-3-(2-fluoropyridin-4-yl)prop-2-enoate
- Methyl (2e)-3-(2-iodopyridin-4-yl)prop-2-enoate
Uniqueness
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chloropyridine moiety provides distinct electronic and steric effects compared to other halogenated derivatives, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-4-5-11-8(10)6-7/h2-6H,1H3/b3-2+ |
InChI 键 |
SGVYWGCKZNVOAQ-NSCUHMNNSA-N |
手性 SMILES |
COC(=O)/C=C/C1=CC(=NC=C1)Cl |
规范 SMILES |
COC(=O)C=CC1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



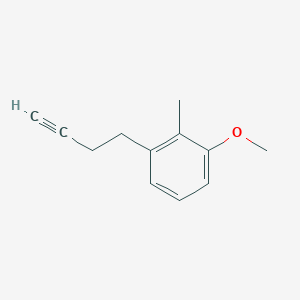
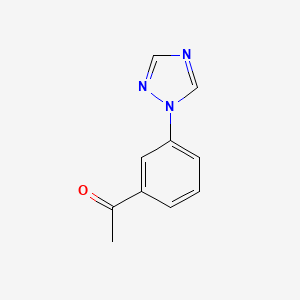
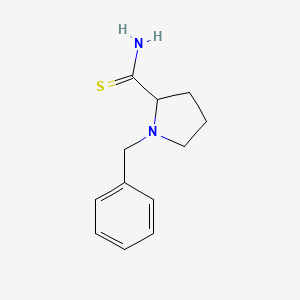
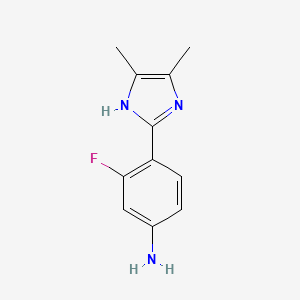
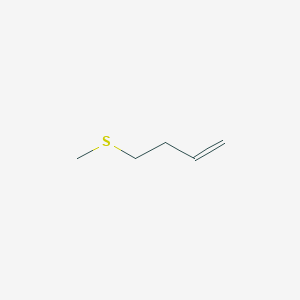
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
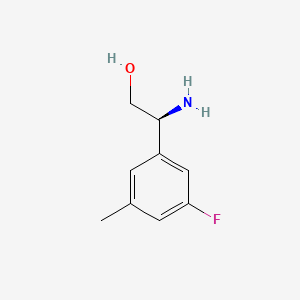
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
